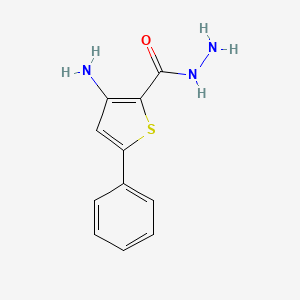

3-Amino-5-phenylthiophene-2-carbohydrazide

説明

3-Amino-5-phenylthiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, a phenyl group at position 5, and a carbohydrazide moiety at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for synthesizing bioactive derivatives.

特性

IUPAC Name |

3-amino-5-phenylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-8-6-9(7-4-2-1-3-5-7)16-10(8)11(15)14-13/h1-6H,12-13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKLCALOHFBIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327876 | |

| Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

521093-34-5 | |

| Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylthiophene-2-carbohydrazide typically involves the reaction of 3-amino-5-phenylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for 3-Amino-5-phenylthiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

化学反応の分析

Types of Reactions

3-Amino-5-phenylthiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

3-Amino-5-phenylthiophene-2-carbohydrazide has several scientific research applications, including:

作用機序

The mechanism of action of 3-Amino-5-phenylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in binding to target molecules, facilitating various biochemical reactions . The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogues

Below is a comparative analysis of 3-amino-5-phenylthiophene-2-carbohydrazide and related compounds, focusing on structural variations, synthesis pathways, and pharmacological activities.

Table 1: Structural and Pharmacological Comparison of Thiophene and Related Carbohydrazides

Structural and Functional Differences

Core Heterocycle Variations

- Thiophene vs. Thiazole/Thienopyrimidine: Thiophene derivatives (e.g., 3-amino-5-phenylthiophene-2-carbohydrazide) exhibit enhanced π-electron density compared to thiazoles, influencing their binding to hydrophobic enzyme pockets . Thiazole-based carbohydrazides (e.g., compound 5b from ) demonstrate superior anticancer activity, attributed to the sulfur and nitrogen atoms facilitating DNA intercalation .

Substituent Effects

- Phenyl vs. Chlorophenyl Groups: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate () shows increased bioactivity over non-halogenated analogues due to chlorine’s electron-withdrawing effects, enhancing electrophilic interactions .

- Acyl vs. Hydrazide Moieties: The presence of a 5-acetyl group in 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide () improves membrane permeability, correlating with its antitumor efficacy .

Pharmacological Performance

Anticancer Activity

- Thiazole carbohydrazides (e.g., compounds 7b and 11 in ) exhibit IC₅₀ values below 2 µg/mL against HepG-2 cells, outperforming many thiophene analogues .

- Thienopyrimidine derivatives (e.g., compound 8 in ) show activity via topoisomerase inhibition, though their potency is structure-dependent .

Antidiabetic Activity

生物活性

3-Amino-5-phenylthiophene-2-carbohydrazide is an organic compound belonging to the class of thiophenes, characterized by a five-membered aromatic heterocycle containing sulfur. The compound features an amino group and a phenyl group, which contribute significantly to its chemical properties and potential biological applications. This compound is primarily investigated within medicinal chemistry and materials science for its interesting reactivity and biological activity.

Synthesis

The synthesis of 3-Amino-5-phenylthiophene-2-carbohydrazide typically involves the reaction of thiophene derivatives with hydrazine or its derivatives, leading to the formation of hydrazones or hydrazides. The specific synthetic routes may vary depending on desired purity and yield. Common methods include:

- Refluxing thiophene derivatives with hydrazine : This method is often used to achieve high yields.

- Using coupling reagents : Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for further reactions involving amino acids .

Anticancer Activity

Studies have highlighted the anticancer potential of thiophene derivatives, including 3-Amino-5-phenylthiophene-2-carbohydrazide. The compound's mechanism of action may involve interaction with specific molecular targets that facilitate apoptosis in cancer cells. For instance, some derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of various thiophene derivatives against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values below 10 µM, suggesting a promising lead for further development in cancer therapeutics .

The biological activity of 3-Amino-5-phenylthiophene-2-carbohydrazide can be attributed to its structural components:

- Amino Group : Facilitates hydrogen bonding and enhances interaction with biological targets.

- Phenyl Group : Contributes to lipophilicity, aiding in membrane penetration and interaction with cellular targets.

The compound may act through various biochemical pathways, including:

- Inhibition of cyclooxygenase (COX) enzymes.

- Modulation of inflammatory pathways such as NF-κB and STAT signaling .

Research Findings Summary Table

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。